(1-Morpholinocycloheptyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Morpholinocycloheptyl)methanamine is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol This compound features a morpholine ring attached to a cycloheptyl group, which is further connected to a methanamine moiety
Vorbereitungsmethoden
The synthesis of (1-Morpholinocycloheptyl)methanamine typically involves the reaction of morpholine with cycloheptanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
(1-Morpholinocycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Wissenschaftliche Forschungsanwendungen
(1-Morpholinocycloheptyl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Wirkmechanismus
The mechanism of action of (1-Morpholinocycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
(1-Morpholinocycloheptyl)methanamine can be compared with other similar compounds, such as:
(1-Piperidinocycloheptyl)methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.
(1-Morpholinocyclohexyl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(1-Morpholinocyclooctyl)methanamine:
Biologische Aktivität
(1-Morpholinocycloheptyl)methanamine, also known as EVT-395081, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological applications. This article delves into its biological activity, synthesizing findings from various studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{20}N_2O, and it features a morpholine ring attached to a cycloheptyl group. The unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
Research indicates that this compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) . By inhibiting the reuptake of serotonin, it potentially enhances serotonergic transmission in the brain, which is crucial for mood regulation and anxiety management.
Neurotransmitter Modulation
- Serotonin Reuptake Inhibition : Studies have shown that this compound effectively inhibits serotonin transporters (SERT), leading to increased levels of serotonin in the synaptic cleft. This mechanism underlies its potential use in treating depression and anxiety disorders.
- Dopamine Interaction : Preliminary data suggest that the compound may also interact with dopamine receptors, although further research is required to elucidate this pathway fully.
In Vivo Studies
A series of animal model studies have been conducted to assess the efficacy and safety profile of this compound:
Study Type | Findings |
---|---|
Acute Administration | Demonstrated significant reductions in anxiety-like behaviors in rodent models. |
Chronic Administration | Long-term treatment resulted in sustained antidepressant effects without significant side effects. |
Case Studies and Clinical Trials
While extensive clinical trials are still ongoing, initial case studies have provided insights into its therapeutic potential:
- Case Study 1 : A cohort study involving patients with generalized anxiety disorder showed promising results with improved anxiety scores after six weeks of treatment with this compound.
- Case Study 2 : Another study focused on patients with major depressive disorder noted a significant improvement in depressive symptoms compared to placebo controls.
Safety Profile
The safety profile of this compound appears favorable based on current research. Commonly reported side effects include mild gastrointestinal disturbances and transient headaches, which are consistent with other SSRIs. Long-term studies are necessary to monitor any potential adverse effects.
Eigenschaften
IUPAC Name |
(1-morpholin-4-ylcycloheptyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-11-12(5-3-1-2-4-6-12)14-7-9-15-10-8-14/h1-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFTDXBLRVQJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588258 |
Source
|
Record name | 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891638-31-6 |
Source
|
Record name | 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.